molecular formula C21H26N2O4 B14858897 (1S,2S,7Z,8R)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

(1S,2S,7Z,8R)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

Cat. No.: B14858897
M. Wt: 370.4 g/mol
InChI Key: ZORKKCARNQAZRJ-BMBGMEQFSA-N
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Description

(1S,2S,7Z,8R)-7-ethylidene-1’,6’-dimethoxyspiro[11-oxa-5-azatricyclo[63104,9]dodecane-2,3’-indole]-2’-one is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of (1S,2S,7Z,8R)-7-ethylidene-1’,6’-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves multiple steps, typically starting with the preparation of the core spiro structure. The synthetic route often includes the following steps:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the ethylidene group via an alkylation reaction.
  • Methoxylation to introduce the methoxy groups at the desired positions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(1S,2S,7Z,8R)-7-ethylidene-1’,6’-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

(1S,2S,7Z,8R)-7-ethylidene-1’,6’-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2S,7Z,8R)-7-ethylidene-1’,6’-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(1S,2S,7Z,8R)-7-ethylidene-1’,6’-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(1S,2S,7Z,8R)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

InChI

InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15?,17?,19-,21-/m0/s1

InChI Key

ZORKKCARNQAZRJ-BMBGMEQFSA-N

Isomeric SMILES

C/C=C/1\CNC2C[C@@]3([C@@H]4C[C@@H]1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC

Origin of Product

United States

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